N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide hydrochloride
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Overview
Description
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a cyclobutanecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide hydrochloride typically involves multiple steps, starting with the preparation of the core cyclobutanecarboxamide structure This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide hydrochloride has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound has been investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can influence the binding affinity and selectivity of the compound towards its targets. The cyclobutanecarboxamide moiety may play a role in the modulation of biological processes through its structural features.
Comparison with Similar Compounds
N-(4-amino-2-methylphenyl)butanamide hydrochloride
N-(4-amino-2-ethoxyphenyl)cyclobutanecarboxamide hydrochloride
N-(4-amino-2-hydroxyphenyl)cyclobutanecarboxamide hydrochloride
Uniqueness: N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide hydrochloride stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it distinct from other similar compounds.
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-7-9(13)5-6-10(11)14-12(15)8-3-2-4-8;/h5-8H,2-4,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBURTDYEERYEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2CCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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